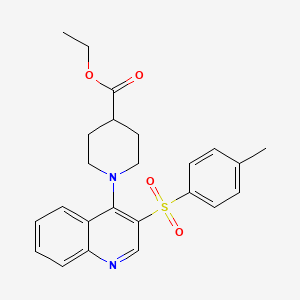

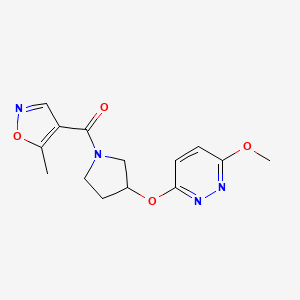

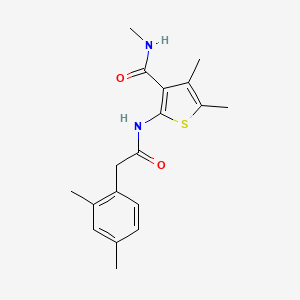

![molecular formula C15H11FN2O2S B2886798 5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione CAS No. 866009-86-1](/img/structure/B2886798.png)

5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,4-Oxadiazole derivatives are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Molecular Structure Analysis

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely depending on their specific structure and the substituents they contain .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Solid State Arrangement

The study of crystal and molecular structures of 1,3,4-oxadiazole-2(3H)-thiones, which share a structural similarity with the compound , reveals insights into their V-shaped or planar configurations. This structural variance significantly impacts the solid-state molecular packing arrangement, dictating the types of intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are crucial for understanding the compound's behavior in solid form, potentially affecting its stability, solubility, and reactivity (Khan et al., 2014).

Synthesis and Xanthine Oxidase Inhibition

The synthesis process for creating derivatives of 1,3,4-oxadiazoles, including those with a 4-fluorobenzyl moiety, is well-documented. These compounds have been evaluated for their in vitro xanthine oxidase inhibitory activity. This enzyme is involved in purine metabolism and its inhibition can be beneficial in treating diseases like gout or certain types of kidney stones (De-Qiang Qi et al., 2015).

Antifungal Properties and Molecular Docking Studies

A novel series of 1,3,4-oxadiazole-2(3H)-thione derivatives has been synthesized, showcasing promising antifungal activity against several human pathogenic fungal strains. These findings are supported by molecular docking studies, which indicate good binding at the active sites of target enzymes, suggesting the potential of these compounds as antifungal agents (Nimbalkar et al., 2016).

Anticancer Activity

Derivatives of 1,3,4-oxadiazole-2-thione have demonstrated significant anticancer activity in studies, indicating their potential as templates for developing new anticancer molecules. These studies provide valuable insights into the structure-activity relationship, paving the way for the optimization of these compounds for enhanced therapeutic efficacy (Dash et al., 2011).

Anticonvulsant Effects and Benzodiazepine Receptor Mechanism

Research into 1,3,4-oxadiazole derivatives has also explored their potential as anticonvulsant agents. Specific structural modifications, such as the introduction of an amino group and a fluoro substituent, have shown to enhance anticonvulsant activity. These effects are mediated through interactions with benzodiazepine receptors, highlighting the therapeutic potential of these compounds in treating seizure disorders (Zarghi et al., 2008).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[3-[(4-fluorophenyl)methoxy]phenyl]-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2S/c16-12-6-4-10(5-7-12)9-19-13-3-1-2-11(8-13)14-17-18-15(21)20-14/h1-8H,9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDYANBDNKDDTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C3=NNC(=S)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

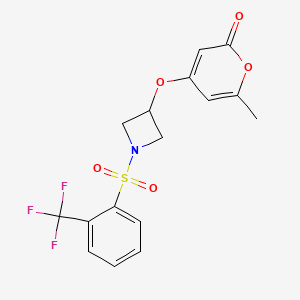

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate](/img/structure/B2886715.png)

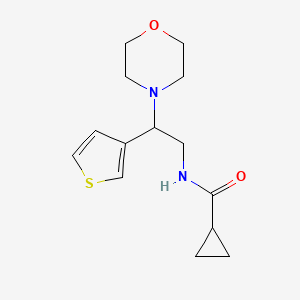

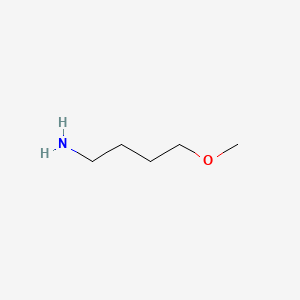

![5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B2886717.png)

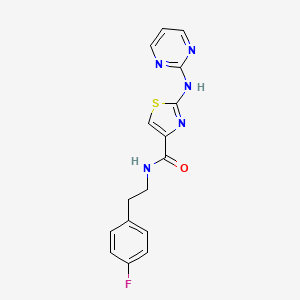

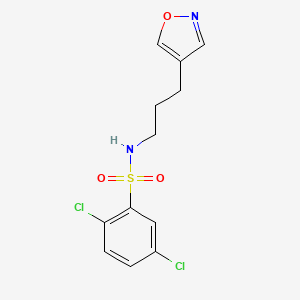

![N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2886724.png)

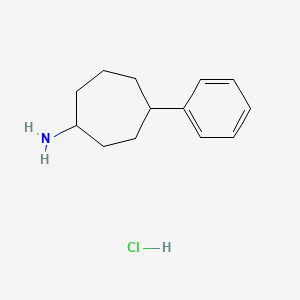

![2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride](/img/structure/B2886730.png)